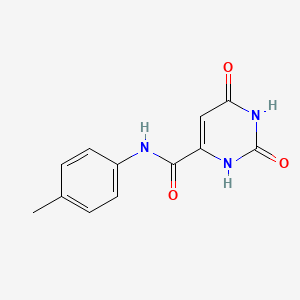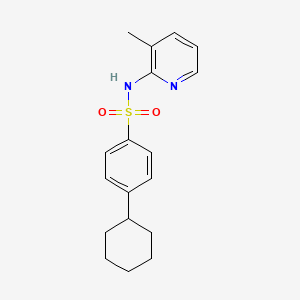![molecular formula C21H32N2O4S B5516890 N-(2-hydroxycyclohexyl)-N-methyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5516890.png)
N-(2-hydroxycyclohexyl)-N-methyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxycyclohexyl)-N-methyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H32N2O4S and its molecular weight is 408.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.20827868 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to N-(2-hydroxycyclohexyl)-N-methyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide have been studied for their antimicrobial properties. For instance, derivatives of cyclohexanones, which share structural similarities, have shown promising antimicrobial activity. These findings suggest the potential of such compounds in developing new antimicrobial agents (Gein et al., 2005).
Enzyme Inhibition and Catalysis
Research into related compounds has demonstrated their utility in enzyme inhibition and as catalysts in chemical reactions. For example, compounds with piperazine and sulfonyl groups have been explored for their enantioselective catalytic properties in hydrosilylation reactions, indicating their potential in stereoselective synthesis (Wang et al., 2006). This underscores the utility of such molecules in facilitating specific chemical transformations, which is crucial for the pharmaceutical and chemical industries.
Drug Discovery for Chronic Diseases
Derivatives of this compound have been investigated for their potential in treating chronic diseases such as type 2 diabetes and Alzheimer's disease. The synthesis of multi-functional derivatives and their evaluation against key enzymes implicated in these diseases highlight the compound's relevance in drug discovery and development (Abbasi et al., 2018).
Chemical Synthesis and Material Science
Research has also extended into the use of related compounds in the synthesis of new materials and chemical entities, demonstrating the broad applicability of such molecules in various scientific domains. For instance, studies on the solid-phase synthesis of related compounds underline the versatility of these molecules in creating new materials with potential applications in technology and industry (Luo & Huang, 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methyl-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4S/c1-16-7-9-17(10-8-16)15-28(26,27)23-13-11-18(12-14-23)21(25)22(2)19-5-3-4-6-20(19)24/h7-10,18-20,24H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGVTYJBAUBRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N(C)C3CCCCC3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[1-(4-ethylbenzyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5516813.png)


![N-{(3S*,4R*)-1-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5516837.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5516857.png)


![1-[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B5516866.png)
![N-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B5516867.png)
![8-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516875.png)
![6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5516877.png)
![BENZYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)ACETATE](/img/structure/B5516879.png)

